An In-depth Technical Guide to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and Its Analogs
An In-depth Technical Guide to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid, a pyridine derivative of significant interest in synthetic and medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide will also draw upon information from structurally similar compounds to provide a thorough understanding of its expected properties, synthesis, and potential applications.
Compound Identification and Physicochemical Properties
As of the latest literature review, a specific CAS number for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid has not been publicly assigned. This suggests that it may be a novel compound or a research intermediate that is not yet widely cataloged. However, based on its structure, we can predict its key physicochemical properties. For comparative purposes, data for structurally related pyridine acetic acid derivatives are provided below.
Table 1: Physicochemical Properties of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid and Related Compounds
| Property | 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid (Predicted) | (2-Chloro-pyridin-4-yl)-acetic acid[1] | 2-(6-Methylpyridin-3-yl)acetic acid | 2-(2,6-dichloropyridin-4-yl)acetic acid |
| CAS Number | Not Assigned | 887580-55-4 | 19733-96-1 | 1227515-02-7 |
| Molecular Formula | C₈H₈ClNO₂ | C₇H₆ClNO₂ | C₈H₉NO₂ | C₇H₅Cl₂NO₂ |
| Molecular Weight | ~185.61 g/mol | 171.58 g/mol | 151.16 g/mol | 206.03 g/mol |
| Physical Form | Solid (Predicted) | Solid | Solid | Solid |
| Melting Point | Not Available | Not Available | 160 °C | Not Available |
| Boiling Point | Not Available | Not Available | 125-127 °C at 760 mmHg | Not Available |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol and DMSO (Predicted) | Not Available | Not Available | Not Available |
Synthesis Strategies
The synthesis of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route would involve the elaboration of a pre-functionalized pyridine ring.
A common strategy for the synthesis of phenylacetic acids and their heteroaromatic analogs involves the hydrolysis of a corresponding nitrile or ester precursor.[2] For the target compound, a potential synthetic pathway is outlined below.
Caption: A potential synthetic route to 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.
Experimental Protocol: A Generalized Approach
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Side-Chain Bromination: 2-Chloro-4,6-dimethylpyridine would be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) in a suitable solvent like carbon tetrachloride. The reaction mixture would be heated under reflux to initiate the bromination of one of the methyl groups.
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Cyanation: The resulting 2-chloro-4-(bromomethyl)-6-methylpyridine would then be reacted with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution reaction would yield 2-(2-Chloro-6-methylpyridin-4-yl)acetonitrile.
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Hydrolysis: The final step would involve the acidic or basic hydrolysis of the nitrile group. For instance, heating the acetonitrile derivative in the presence of aqueous sulfuric acid would lead to the formation of the desired carboxylic acid, 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.
Applications in Research and Drug Development
Substituted pyridine acetic acids are valuable building blocks in medicinal chemistry. The structural motif of a pyridine ring linked to an acetic acid moiety is present in a number of biologically active compounds. The chloro and methyl substituents on the pyridine ring of the target molecule offer sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Derivatives of similar structures, such as 2-(2,6-dichloropyridin-4-yl)acetic acid, are utilized as chemical intermediates in the synthesis of compounds with potential applications in materials science and medicinal chemistry.[3] The carboxylic acid group can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space in drug discovery programs.[3]
Caption: Potential derivatization of 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2-(2-Chloro-6-methylpyridin-4-yl)acetic acid is not available. However, based on the known hazards of structurally similar compounds, such as other chlorinated pyridine derivatives and carboxylic acids, the following precautions should be taken.
Hazard Identification (Predicted):
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Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.[1][2]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Recommended Handling Procedures:
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Work in a well-ventilated area, preferably in a chemical fume hood.[2]
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]
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Wash hands thoroughly after handling.[2]
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Store in a tightly sealed container in a cool, dry place.
First Aid Measures (General Recommendations):
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In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
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In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]
Conclusion
2-(2-Chloro-6-methylpyridin-4-yl)acetic acid represents a potentially valuable, yet undercharacterized, building block for chemical synthesis and drug discovery. While direct experimental data for this compound is scarce, a comprehensive understanding of its likely properties and reactivity can be inferred from related and well-documented analogs. The synthetic routes and handling precautions outlined in this guide provide a solid foundation for researchers and scientists looking to work with this and similar pyridine derivatives. As with any chemical, all handling and reactions should be conducted by trained professionals with appropriate safety measures in place.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). A kind of preparation method of 2,6- diethyl -4- methylphenyl acetic acid.
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PubChem. (n.d.). 2-(4-Chloro-2,6-dimethylphenyl)acetic acid. Retrieved February 27, 2026, from [Link]
